molecular formula C18H19F3N4O2 B2679903 2-(2-methylphenoxy)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 2034600-16-1

2-(2-methylphenoxy)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B2679903
CAS No.: 2034600-16-1
M. Wt: 380.371
InChI Key: UTPQCQLLOVIUPV-UHFFFAOYSA-N
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Description

This compound belongs to a class of arylpiperazine derivatives characterized by a trifluoromethylpyrimidine core linked to a piperazine ring via an ethanone bridge. The 2-methylphenoxy group at the ethanone position distinguishes it from analogs with alternative substituents. Such compounds are typically synthesized through nucleophilic substitution or coupling reactions involving piperazine intermediates and acyl chlorides or sulfonyl chlorides .

Properties

IUPAC Name

2-(2-methylphenoxy)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-13-4-2-3-5-14(13)27-11-17(26)25-8-6-24(7-9-25)16-10-15(18(19,20)21)22-12-23-16/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPQCQLLOVIUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 2-methylphenol and trifluoromethylpyrimidine.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the pyrimidine derivative reacts with piperazine under controlled conditions.

    Final Coupling: The final step involves coupling the pyrimidine-piperazine intermediate with 2-methylphenoxyacetyl chloride to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C₁₈H₁₈F₃N₃O₂
  • Molecular Weight : 363.35 g/mol

Structural Characteristics

  • The compound's structure allows for multiple points of interaction with biological targets, which can be pivotal for its pharmacological effects.

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent . The piperazine derivatives are widely recognized for their role in developing drugs targeting the central nervous system (CNS), antipsychotics, and antidepressants.

Case Studies

  • Antidepressant Activity : Research indicates that piperazine derivatives can exhibit significant antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Antipsychotic Properties : Some studies have shown that compounds with similar structural features can act as atypical antipsychotics, providing therapeutic benefits with fewer side effects compared to traditional medications .

Inhibitory Activity

The trifluoromethyl-pyrimidine component is linked to various biological activities, including enzyme inhibition. For instance, studies on related compounds have demonstrated their effectiveness as inhibitors of branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism .

Research Findings

  • A recent study identified a new class of BCAT1/2 inhibitors that share structural similarities with the compound . These inhibitors showed promising selectivity and cellular activity against cancer cells .

High-Throughput Screening

The compound's unique structure makes it suitable for high-throughput screening assays aimed at identifying new drug candidates. Its ability to interact with multiple biological targets enhances its potential utility in drug discovery programs.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The pyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

The compound shares a core structure with several analogs, differing primarily in substituents on the pyrimidine ring, piperazine linkage, and ethanone side chain. Key structural analogs include:

Compound Substituents Key Structural Differences Reference
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Chloro group at ethanone; pyrimidin-2-yl at phenyl ring Lacks trifluoromethyl and methylphenoxy groups; pyrimidine substitution at phenyl ring
1-{4-[6-(1H-Imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-2-(pyrimidin-2-yloxy)ethan-1-one Imidazolyl-pyrimidine core; pyrimidinyloxy side chain Replaces trifluoromethyl with imidazole; ethanone side chain modified to pyrimidinyloxy
Compound 23 (Ketohexokinase inhibitor) Azetidinyl and pyrazolyl substituents; trifluoromethylpyrimidine core Piperazine linked to pyrimidine via ethanone; additional pyrazole and azetidine modifications
Tert-butyl 4-(2-(4-(3-fluorobenzoyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate (2j) Fluorobenzoyl and tert-butyl carbamate groups Dual piperazine-acetyl linkage; lacks pyrimidine core
Physicochemical Properties :
  • Lipophilicity: The trifluoromethyl group enhances lipophilicity compared to non-fluorinated analogs (e.g., 2j in ) .
  • Solubility: The methylphenoxy group may reduce aqueous solubility relative to polar substituents like pyrimidinyloxy () .

Structure-Activity Relationship (SAR)

  • Pyrimidine Substituents : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, critical for target binding .
  • Ethanone Side Chain: Bulky substituents (e.g., 2-methylphenoxy) may sterically hinder interactions compared to smaller groups (e.g., chloro in ) .
  • Piperazine Modifications : N-substituents (e.g., sulfonyl in ) influence solubility and pharmacokinetics .

Biological Activity

The compound 2-(2-methylphenoxy)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C18H20F3N3O2C_{18}H_{20}F_{3}N_{3}O_{2} with a molecular weight of approximately 363.37 g/mol. The presence of the trifluoromethyl group and the piperazine moiety suggests potential interactions with various biological targets, contributing to its pharmacological profile.

Property Value
Molecular FormulaC₁₈H₂₀F₃N₃O₂
Molecular Weight363.37 g/mol
CAS NumberNot available

Anticancer Activity

Recent studies have shown that derivatives of piperazine, including those similar to our compound, exhibit significant anticancer properties. For instance, compounds containing the piperazine ring have been reported to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. In a study evaluating the cytotoxic effects of piperazine derivatives, compounds with trifluoromethyl substitutions demonstrated enhanced activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values in the low micromolar range .

Anticonvulsant Activity

Piperazine derivatives have also been noted for their anticonvulsant activities. For example, compounds structurally related to our target compound have shown efficacy in models of epilepsy, particularly in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. The presence of electron-withdrawing groups like trifluoromethyl has been associated with increased potency against seizure models .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl ring significantly influence biological activity. The introduction of electron-withdrawing groups (e.g., trifluoromethyl) enhances lipophilicity and receptor binding affinity. Additionally, variations in the piperazine substituents can alter pharmacokinetic properties, impacting absorption and bioavailability .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of piperazine analogs, including those with similar scaffolds to our compound. These compounds were tested against various cancer cell lines, revealing that certain substitutions led to enhanced cytotoxicity. For example, a derivative with a trifluoromethyl group exhibited an IC50 value of 15 µM against HT29 colon cancer cells, highlighting the importance of functional group positioning in optimizing activity .

Case Study 2: Anticonvulsant Properties

In another investigation focusing on anticonvulsant activity, a related piperazine compound was evaluated using the MES model. The results indicated that compounds with similar structural features exhibited significant protective effects against seizures, with one compound showing over 80% protection at a dosage of 30 mg/kg .

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